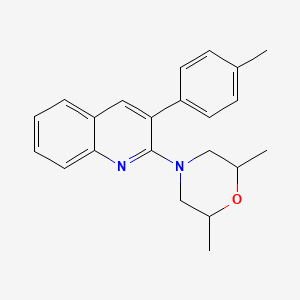

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline, abbreviated as 2,6-DMMQ, is a quinoline derivative that has been studied for its potential applications in the fields of science and medicine. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further scientific research. In

Scientific Research Applications

Corrosion Inhibition

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline and its derivatives have been explored for their corrosion inhibition properties, particularly against the corrosion of iron. Computational studies using quantum chemical and molecular dynamics simulation approaches have shown these compounds to possess significant adsorption and corrosion inhibition capabilities. The binding energies of these compounds on iron surfaces suggest a promising potential for application as corrosion inhibitors in various industrial settings (Erdoğan et al., 2017). Additionally, experimental studies have confirmed their effectiveness in mitigating corrosion of mild steel in acidic mediums, with certain derivatives showing exceptionally high inhibition efficiency, further validating their potential industrial applications (Singh et al., 2016).

Radio Ligand for Imaging

Research has also investigated the potential of quinoline derivatives as radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET). The novel quinoline-2-carboxamide derivatives labeled with carbon-11 have shown promising results for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo. These findings may have implications for the development of diagnostic tools for neurological conditions (Matarrese et al., 2001).

Heterocyclic Synthesis

In the realm of organic synthesis, quinoline derivatives serve as crucial intermediates. For instance, the synthesis of 4,6-dimethyl-2-pyridylquinolines from 4-N-p-methylphenylamino-4-pyridyl-1-butenes showcases the utility of quinoline derivatives in constructing complex natural N-heterocycles, which have applications in medicinal chemistry and the development of therapeutic agents (Méndez et al., 2001).

Biomolecular Binding and Photophysics

Quinoline derivatives are studied for their photophysical properties and biomolecular binding capabilities, which are essential in the development of molecular logic switches and sensors. For example, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have shown significant solvatochromism, acidochromism, and solid-state fluorescence, with potential applications in molecular electronics and photonics (Uchacz et al., 2016).

Enantioselective Catalysis

The field of asymmetric catalysis has also benefited from the study of quinoline derivatives. Research into the highly enantioselective hydrogenation of quinolines using chiral cationic ruthenium catalysts has yielded significant advancements. This process has been applied to the gram-scale synthesis of biologically active tetrahydroquinolines, showcasing the potential of quinoline derivatives in the synthesis of pharmaceuticals and other active molecules (Wang et al., 2011).

properties

IUPAC Name |

2,6-dimethyl-4-[3-(4-methylphenyl)quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-15-8-10-18(11-9-15)20-12-19-6-4-5-7-21(19)23-22(20)24-13-16(2)25-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOXOTGGCKGOBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)

![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)

![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)

![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861519.png)

![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)